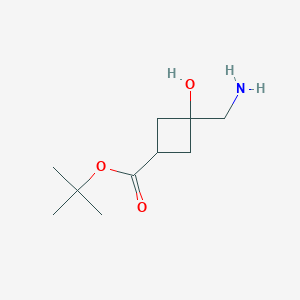

Tert-butyl 3-(aminomethyl)-3-hydroxycyclobutane-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

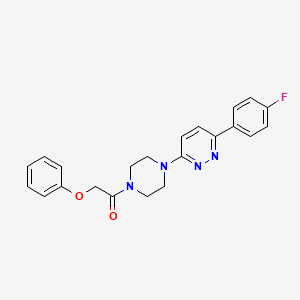

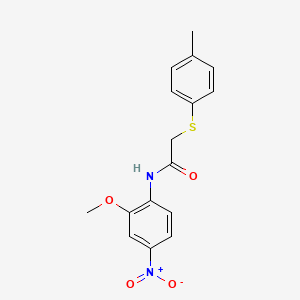

Molecular Structure Analysis

The molecular structure of a compound provides information about the arrangement of atoms within the molecule. For “tert-Butyl 3- (aminomethyl)benzylcarbamate hydrochloride”, the InChI Code is1S/C13H20N2O2.ClH/c1-13 (2,3)17-12 (16)15-9-11-6-4-5-10 (7-11)8-14;/h4-7H,8-9,14H2,1-3H3, (H,15,16);1H . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors and donors, freely rotating bonds, rule of 5 violations, ACD/LogP, ACD/LogD, ACD/BCF, ACD/KOC, polar surface area, polarizability, surface tension, and molar volume. For “tert-butyl 3-aminobenzylcarbamate”, the density is 1.1±0.1 g/cm3, boiling point is 386.0±25.0 °C at 760 mmHg, and the vapor pressure is 0.0±0.9 mmHg at 25°C .Wissenschaftliche Forschungsanwendungen

Synthesis of Biologically Active Compounds

"Tert-butyl 3-(aminomethyl)-3-hydroxycyclobutane-1-carboxylate" and its derivatives have been utilized in the synthesis of complex molecules that are relevant in pharmacology and materials science. For example, the scale-up synthesis using continuous photo flow chemistry has been explored for the production of deuterium-labeled cyclobutane derivatives. These derivatives serve as building blocks for various biologically active compounds, demonstrating the molecule's utility in synthesizing internal standards of drug candidate compounds for pharmacokinetic studies (Yamashita et al., 2019).

Structural and Molecular Studies

The molecule has also been the focus of structural and molecular studies, leading to the synthesis of cyclic amino acid esters. These studies provide insights into the molecular structure of such compounds, contributing to a deeper understanding of their potential applications in medicinal chemistry and material science (Moriguchi et al., 2014).

Innovative Synthetic Routes

Research has shown innovative synthetic routes involving "Tert-butyl 3-(aminomethyl)-3-hydroxycyclobutane-1-carboxylate" for the synthesis of enantiomerically pure compounds. These routes highlight significant improvements and optimizations over traditional methods, enabling the scalable production of complex molecules. Such advancements underscore the molecule's role in facilitating efficient and enantioselective synthesis within organic chemistry (Maton et al., 2010).

Application in Coupling Reactions

The compound has been employed as an intermediate in coupling reactions, proving its versatility in synthesizing diverse carboxylic acids. This methodology has been effective for both aromatic and aliphatic acids, showcasing the compound's broad utility in organic synthesis and drug development processes (Laborde et al., 2008).

Safety and Hazards

The safety and hazards of a compound are typically provided in its Safety Data Sheet (SDS). For “tert-Butyl 3- (aminomethyl)benzylcarbamate hydrochloride”, the safety information includes pictograms, signal word, hazard statements, and precautionary statements . It’s important to handle this compound with care, using personal protective equipment, and in a well-ventilated area.

Eigenschaften

IUPAC Name |

tert-butyl 3-(aminomethyl)-3-hydroxycyclobutane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-9(2,3)14-8(12)7-4-10(13,5-7)6-11/h7,13H,4-6,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSBAEMGSFOCXIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CC(C1)(CN)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-(aminomethyl)-3-hydroxycyclobutane-1-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2,4-Dimethylphenyl){2-[(2-phenylethyl)amino]pteridin-4-yl}amine](/img/structure/B2930691.png)

![4-bromo-1-({1-[4-(methylsulfanyl)benzoyl]azetidin-3-yl}methyl)-1H-pyrazole](/img/structure/B2930695.png)

![N-[(2-Bromophenyl)methyl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine](/img/structure/B2930696.png)

![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)furan-2-carboxamide](/img/structure/B2930697.png)

![2-(3,4-Dimethoxyphenyl)-1-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2930698.png)

![N-(1-methyl-1H-pyrazol-4-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2930705.png)

![2-benzyl-N-cyclohexyl-4-isopentyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2930706.png)

![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2930707.png)

![3-phenyl-7-{[2-(2-thienyl)ethyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2930710.png)